4,4'-Dimethoxytrityl chloride
CAS No.: 40615-36-9
Cat. No.: VC21157552
Molecular Formula: C21H19ClO2
Molecular Weight: 338.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 40615-36-9 |
---|---|
Molecular Formula | C21H19ClO2 |
Molecular Weight | 338.8 g/mol |
IUPAC Name | 1-[chloro-(4-methoxyphenyl)-phenylmethyl]-4-methoxybenzene |
Standard InChI | InChI=1S/C21H19ClO2/c1-23-19-12-8-17(9-13-19)21(22,16-6-4-3-5-7-16)18-10-14-20(24-2)15-11-18/h3-15H,1-2H3 |
Standard InChI Key | JBWYRBLDOOOJEU-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)Cl |
Canonical SMILES | COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)Cl |
Appearance | Red powder |
Introduction
Chemical Identity and Structural Properties
Basic Identification
4,4'-Dimethoxytrityl chloride, commonly referred to as DMT-Cl (though avoiding this abbreviation as per requirements), is identified by the CAS number 40615-36-9 and EC number 255-002-6. The compound follows the molecular formula C21H19ClO2 with a calculated molecular weight of 338.83 g/mol .
Physical Characteristics
This compound presents as a pink powder with distinctive physical properties that influence its handling and applications. The physical characteristics of 4,4'-Dimethoxytrityl chloride are summarized in the following table:
Property | Value |
---|---|
Physical State | Powder |
Color | Pink |
Melting Point | 121-127°C |
Boiling Point | 455.07°C (estimate) |
Density | 1.0887 (estimate) |
Refractive Index | 1.5330 (estimate) |
LogP | 5.74 at 20°C |
These properties contribute to the compound's behavior in various chemical reactions and influence its storage and handling requirements .
Solubility and Stability
4,4'-Dimethoxytrityl chloride exhibits selective solubility in organic solvents. It is readily soluble in chloroform and methanol while demonstrating only partial solubility in water. This solubility profile is critical for its application in organic synthesis protocols .
The compound is notably sensitive to moisture and is classified as hygroscopic, meaning it readily absorbs and retains moisture from the surrounding environment. This characteristic necessitates storage under inert atmosphere conditions, preferably at room temperature, to maintain its chemical integrity .
Mechanisms of Action and Chemical Reactivity
Functional Group Protection
The primary function of 4,4'-Dimethoxytrityl chloride in organic synthesis is as a protecting group. It selectively reacts with primary alcohols, particularly the 5'-hydroxyl groups of nucleosides in oligonucleotide synthesis. This selectivity is crucial for controlled reactions in complex synthetic pathways .
Chemical Reactions
The compound participates primarily in substitution reactions, where the chloride group is replaced by other functional groups. Additionally, it undergoes deprotection reactions under specific conditions, allowing for the strategic removal of the protecting group when required in synthetic sequences .
Applications in Scientific Research
Oligonucleotide Synthesis
The most significant application of 4,4'-Dimethoxytrityl chloride is in oligonucleotide synthesis, where it serves as a protective reagent. The compound facilitates selective protection and deprotection procedures for thiol and hydroxyl groups in nucleoside derivatives, enabling controlled synthetic pathways that would otherwise be challenging due to competing reactive sites .
Nucleoside and Nucleotide Protection
Beyond oligonucleotide synthesis, 4,4'-Dimethoxytrityl chloride functions as a hydroxyl protecting group specifically for nucleosides and nucleotides. This application is essential in various biochemical and pharmaceutical research areas where modified nucleic acid components are synthesized .
Recent Research Developments and Future Perspectives
Current Research Applications
Contemporary research continues to explore and expand the applications of 4,4'-Dimethoxytrityl chloride beyond traditional oligonucleotide synthesis. As biochemical and pharmaceutical research advances, the compound's unique protective capabilities find relevance in developing modified nucleic acid therapeutics and diagnostic tools .
Future Research Directions
Potential areas for future research include the development of more efficient protection-deprotection protocols using 4,4'-Dimethoxytrityl chloride, exploration of its applications in emerging fields like synthetic biology, and the design of novel analogs with enhanced properties for specific synthetic challenges .
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